molecular formula C12H16FNO B5028128 N-butyl-2-(4-fluorophenyl)acetamide

N-butyl-2-(4-fluorophenyl)acetamide

Cat. No.: B5028128
M. Wt: 209.26 g/mol
InChI Key: WQJYAZPLSQHUSF-UHFFFAOYSA-N
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Description

N-Butyl-2-(4-fluorophenyl)acetamide is a synthetic acetamide derivative featuring a 4-fluorophenyl group attached to the α-carbon of the acetamide backbone and an N-butyl chain on the amide nitrogen.

Properties

IUPAC Name

N-butyl-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c1-2-3-8-14-12(15)9-10-4-6-11(13)7-5-10/h4-7H,2-3,8-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJYAZPLSQHUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-(4-fluorophenyl)acetamide typically involves the reaction of 4-fluoroaniline with butyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of 4-fluoroaniline attacks the carbonyl carbon of butyl chloroacetate, resulting in the formation of the desired acetamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

N-butyl-2-(4-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.

    Industry: It may be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-butyl-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the phenyl ring can enhance binding affinity to these targets, potentially leading to inhibitory or modulatory effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Molecular Formula Substituents/Modifications Melting Point (°C) Biological Activity Reference
N-Butyl-2-(4-fluorophenyl)acetamide (Target) C₁₂H₁₆FNO 4-fluorophenyl, N-butyl Not reported Not specified N/A
N-Butyl-2-(2-fluoro-4-(methylenebutanoyl)phenoxy)acetamide C₁₇H₂₂FNO₃ 2-fluoro, 4-methylenebutanoyl, phenoxy 73 Not specified
N-Butyl-2-(3-chloro-4-hydroxyphenyl)acetamide C₁₂H₁₅ClFNO 3-chloro, 4-hydroxy, N-butyl Not reported 17β-HSD2 inhibitor
N-Butyl-2-{[6-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide C₂₂H₂₄FN₃OS Quinazolinyl-sulfanyl, 4-fluorophenyl, N-butyl Not reported Not specified
2-Chloro-N-(4-fluorophenyl)acetamide C₈H₇ClFNO 2-chloro, 4-fluorophenyl Not reported Intermediate in organic synthesis
(E)-2-((Acryloyloxy)imino)-N-(4-fluorophenyl)acetamide C₁₁H₉FN₂O₃ Acryloyloxy-imino, 4-fluorophenyl Not reported Polymer precursor
Key Observations:
  • Chloro vs. Hydroxy Groups: In , the 3-chloro-4-hydroxyphenyl derivative exhibits inhibitory activity against 17β-HSD2, suggesting that electron-withdrawing groups (Cl) and hydrogen-bond donors (OH) synergize for enzyme interaction. The target’s 4-fluoro group may lack this dual effect but offers improved metabolic resistance . Quinazoline Hybrids: The sulfanyl-quinazoline derivative () introduces a heterocyclic system, likely enhancing interactions with enzymatic active sites through aromatic stacking or hydrogen bonding .
  • Side Chain Modifications: Butyl Chain: The N-butyl group in the target compound and its analogs (e.g., ) facilitates hydrophobic interactions with protein pockets, as demonstrated in 17β-HSD2 inhibition studies. Longer or branched chains (e.g., phenethyl in ) further enhance activity but may reduce solubility . Phenoxy vs.
  • Functional Group Additions: Acryloyloxy-imino Group: This moiety () enables polymerization, directing applications toward materials science (e.g., coatings, hydrogels) rather than therapeutic use .

Structure-Activity Relationship (SAR) Trends

  • Hydrophobic Interactions : Increasing alkyl chain length (e.g., butyl to phenethyl) correlates with enhanced enzyme inhibition, as seen in .
  • Chloro and nitro groups () offer stronger electron-withdrawing effects but may reduce metabolic stability .
  • Hybrid Systems : Quinazoline () or chromen () moieties expand π-π stacking capabilities, favoring interactions with biological targets .

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